molecular formula C10H10N2O3S B2610680 2,3-Dimethyl-6-quinoxalinesulfonic acid CAS No. 52996-36-8

2,3-Dimethyl-6-quinoxalinesulfonic acid

Cat. No.: B2610680
CAS No.: 52996-36-8
M. Wt: 238.26
InChI Key: HHKUJCYZVGDUNW-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-quinoxalinesulfonic acid is a heterocyclic compound that contains a quinoxaline ring system with two methyl groups at the 2 and 3 positions and a sulfonic acid group at the 6 position. This compound is of interest due to its potential biological activities and diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-quinoxalinesulfonic acid typically involves the condensation of 2,3-diaminotoluene with a suitable sulfonating agent. One common method includes the reaction of 2,3-diaminotoluene with sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 6 position of the quinoxaline ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize the efficiency of the sulfonation process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-quinoxalinesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethyl-6-quinoxalinesulfonic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-quinoxalinesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The sulfonic acid group plays a crucial role in its binding affinity and specificity towards these targets. The compound’s effects are mediated through the modulation of cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methyl groups and the sulfonic acid group, which confer distinct chemical and biological properties. This combination enhances its solubility, reactivity, and potential biological activities compared to its analogs .

Properties

IUPAC Name

2,3-dimethylquinoxaline-6-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-6-7(2)12-10-5-8(16(13,14)15)3-4-9(10)11-6/h3-5H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKUJCYZVGDUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)S(=O)(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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